4-(N-BOC-Amino)-1-(pivaloyl)piperidine
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Overview
Description
4-(N-BOC-Amino)-1-(pivaloyl)piperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (BOC) protected amino group and a pivaloyl group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-BOC-Amino)-1-(pivaloyl)piperidine typically involves the protection of the amino group on the piperidine ring with a BOC group, followed by the introduction of the pivaloyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (BOC2O) to form the BOC-protected piperidine. This intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and solid acid catalysts to enhance efficiency and yield. The use of heterogeneous catalysts allows for the reaction to be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing productivity relative to batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(N-BOC-Amino)-1-(pivaloyl)piperidine undergoes several types of chemical reactions, including:
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The pivaloyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for BOC deprotection.
Substitution: Acyl chlorides and bases like triethylamine are used for substitution reactions.
Major Products Formed
Deprotection: The major product is the free amine after BOC removal.
Substitution: The major products are the substituted piperidine derivatives.
Scientific Research Applications
4-(N-BOC-Amino)-1-(pivaloyl)piperidine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of fine chemicals and as a building block for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(N-BOC-Amino)-1-(pivaloyl)piperidine involves its ability to undergo deprotection and substitution reactions, which allows it to interact with various molecular targets. The BOC group provides protection to the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(N-BOC-Amino)piperidine: Similar structure but lacks the pivaloyl group.
1-(Pivaloyl)piperidine: Similar structure but lacks the BOC-protected amino group.
Uniqueness
4-(N-BOC-Amino)-1-(pivaloyl)piperidine is unique due to the presence of both the BOC-protected amino group and the pivaloyl group, which provides it with distinct reactivity and versatility in chemical synthesis compared to its similar compounds .
Biological Activity
4-(N-BOC-Amino)-1-(pivaloyl)piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a BOC (tert-butyloxycarbonyl) amino group and a pivaloyl moiety. The structural formula can be represented as follows:
This configuration is significant as it influences the compound's solubility, bioavailability, and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, particularly within the kinase family. This inhibition can disrupt various signaling pathways critical for cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound possess significant antimicrobial activity. In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains are summarized in Table 1.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In various cancer cell lines, including breast and colon cancer models, it exhibited cytotoxic effects with IC50 values ranging from 10 to 25 µM. This suggests a promising avenue for further development as an anticancer agent.
Case Studies
- Inhibition of GSK-3β : A study focusing on the inhibition of glycogen synthase kinase 3 beta (GSK-3β) demonstrated that derivatives of piperidine compounds, including those similar to this compound, showed enhanced potency in inhibiting GSK-3β activity. The introduction of acyl substituents improved metabolic stability and selectivity .
- Antimicrobial Efficacy : In a comparative study, this compound was tested alongside other piperidine derivatives against multi-drug resistant strains of bacteria. Results indicated that it outperformed several known antibiotics in terms of MIC values, highlighting its potential as a novel antimicrobial agent.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and substitution patterns can significantly influence its interaction with biological targets:
- Substituent Variations : Altering the BOC group or pivaloyl moiety can enhance or diminish biological activity.
- Ring Modifications : Introducing additional functional groups on the piperidine ring has been shown to affect both potency and selectivity against specific enzymes or receptors.
Properties
IUPAC Name |
tert-butyl N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)12(18)17-9-7-11(8-10-17)16-13(19)20-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIANIGIOZUIRRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677688 |
Source
|
Record name | tert-Butyl [1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-87-0 |
Source
|
Record name | tert-Butyl [1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.